Cas no 94697-68-4 (5,6-O-Isopropylidene-L-gulono-1,4-lactone)

5,6-O-Isopropylidene-L-gulono-1,4-lactone structure
94697-68-4 structure
Nome del prodotto:5,6-O-Isopropylidene-L-gulono-1,4-lactone
Numero CAS:94697-68-4
MF:C9H14O6
MW:218.203863620758
MDL:MFCD00077804
CID:798717
PubChem ID:57651686

5,6-O-Isopropylidene-L-gulono-1,4-lactone Proprietà chimiche e fisiche

Nomi e identificatori

    • L-Gulonic acid,5,6-O-(1-methylethylidene)-, g-lactone
    • 5,6-O-Isopropylidene-L-gulono-1,4-lactone
    • (4S,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxyoxolan-2-one
    • 5,6-O-ISOPROPYLIDENE-L-GULONIC ACID GAMMA-LACTONE
    • L-5,6-isopropylidene-gulono-1,4-lactone
    • 5,6-Isopropylidene-L-gulonic acid γ-lactone
    • L
    • (3S,4R,5S)-5-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxydihydrofuran-2(3H)-one
    • (3S,4R,5S)-5-[(4S)-2,2-DIMETHYL-1,3-DIOXOLAN-4-YL]-3,4-DIHYDROXYOXOLAN-2-ONE
    • 5,6-O-Isopropylidene-L-gulonic acid-1,4-lactone
    • JNTPPVKRHGNFKM-BNHYGAARSA-N
    • 5,6-O-Isopropylidene-L-gluconic acid 1,4-lactone
    • CS-0119989
    • 5,6-isopropylidene-l-gulonic acid gamma-lactone
    • DTXSID20662043
    • 5,6-O-Isopropylidene-L-gulonic acid gamma-lactone, >=99.0% (sum of enantiomers, TLC)
    • MFCD00077804
    • SCHEMBL1738813
    • AKOS007930486
    • 94697-68-4
    • MDL: MFCD00077804
    • Inchi: 1S/C9H14O6/c1-9(2)13-3-4(15-9)7-5(10)6(11)8(12)14-7/h4-7,10-11H,3H2,1-2H3/t4-,5+,6-,7+/m0/s1
    • Chiave InChI: JNTPPVKRHGNFKM-BNHYGAARSA-N
    • Sorrisi: O[C@@H]1[C@H](O)C(=O)O[C@@H]1[C@H]1OC(C)(C)OC1

Proprietà calcolate

  • Massa esatta: 218.07900
  • Massa monoisotopica: 218.07903816g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 1
  • Complessità: 276
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -1
  • Superficie polare topologica: 85.2Ų

Proprietà sperimentali

  • Punto di fusione: 166-170 °C
  • Solubilità: Methanol (Slightly), Water (Slightly)
  • PSA: 85.22000
  • LogP: -1.21490
  • Attività ottica: [α]20/D +62±2°, c = 1% in H2O

5,6-O-Isopropylidene-L-gulono-1,4-lactone Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Istruzioni di sicurezza: S22; S24/25
  • CODICI DEL MARCHIO F FLUKA:3
  • Condizioni di conservazione:-20?°C Freezer

5,6-O-Isopropylidene-L-gulono-1,4-lactone Dati doganali

  • CODICE SA:2932999099
  • Dati doganali:

    Codice doganale cinese:

    2932999099

    Panoramica:

    293299099. altri composti eterociclici contenenti solo eteroatomi di ossigeno. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    293299099. altri composti eterociclici con etero-atomo(i) di ossigeno. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

5,6-O-Isopropylidene-L-gulono-1,4-lactone Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
I868400-1g
5,6-O-Isopropylidene-L-gulono-1,4-lactone
94697-68-4
1g
$ 110.00 2023-09-07
TRC
I868400-2g
5,6-O-Isopropylidene-L-gulono-1,4-lactone
94697-68-4
2g
$178.00 2023-05-18
BAI LING WEI Technology Co., Ltd.
461620-1G
5,6-O-Isopropylidene-L-gulonic acid-1,4-lactone, 98%
94697-68-4 98%
1G
¥ 2191 2022-04-26
Biosynth
MI04758-1 g
5,6-O-Isopropylidene-L-gulonic acid-1,4-lactone
94697-68-4
1g
$82.59 2023-01-03
Chemenu
CM541293-1g
(3S,4R,5S)-5-((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxydihydrofuran-2(3H)-one
94697-68-4 95%+
1g
$388 2023-02-17
Biosynth
MI04758-5 g
5,6-O-Isopropylidene-L-gulonic acid-1,4-lactone
94697-68-4
5g
$279.50 2023-01-03
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
59470-1G-F
5,6-O-Isopropylidene-L-gulono-1,4-lactone
94697-68-4 ≥99.0% (sum of enantiomers, TLC)
1G
¥753.69 2022-02-24
abcr
AB137501-5 g
5,6-O-Isopropylidene-L-gulono-1,4-lactone, 95%; .
94697-68-4 95%
5 g
€349.50 2023-07-20
abcr
AB137501-1g
5,6-O-Isopropylidene-L-gulono-1,4-lactone, 95%; .
94697-68-4 95%
1g
€181.10 2024-06-12
BAI LING WEI Technology Co., Ltd.
J60I868400-1g
5,6-O-Isopropylidene-L-gulono-1,4-lactone
94697-68-4
1g
¥1760 2023-11-24

5,6-O-Isopropylidene-L-gulono-1,4-lactone Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ;  rt → 10 °C; 10 °C; 10 °C; 24 h, rt
1.2 Reagents: Sodium carbonate ;  2 h, rt
Riferimento
De novo synthesis of conjugates
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ;  10 °C; 24 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  2 h
Riferimento
Syntheses of 2-keto-3-deoxy-D-xylonate and 2-keto-3-deoxy-L-arabinonate as stereochemical probes for demonstrating the metabolic promiscuity of Sulfolobus solfataricus towards D-xylose and L-arabinose
Archer, Robert M.; Royer, Sylvain F.; Mahy, William; Winn, Caroline L.; Danson, Michael J.; et al, Chemistry - A European Journal, 2013, 19(8), 2895-2902

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid Solvents: Dimethylformamide
Riferimento
A convenient synthesis of L-(S)-glyceraldehyde acetonide from L-ascorbic acid
Hubschwerlen, Christian, Synthesis, 1986, (11), 962-4

Synthetic Routes 4

Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ;  90 min, rt
1.2 Solvents: Toluene ;  30 min, rt
Riferimento
Stereoselective Synthesis of a Highly Oxygenated δ-Lactone Related to the Core Structure of (-)-Enterocin
Wegmann, Marcus; Bach, Thorsten, Synthesis, 2017, 49(1), 209-217

Synthetic Routes 5

Condizioni di reazione
Riferimento
A pyrrolysine analogue for protein click chemistry
Fekner, Tomasz; Li, Xin; Lee, Marianne M.; Chan, Michael K., Angewandte Chemie, 2009, 48(9), 1633-1635

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid Solvents: Dimethylformamide ;  0 °C
1.2 0 °C; 0 °C → rt; 24 h, rt
1.3 Reagents: Sodium carbonate ;  3 h, rt
Riferimento
Preparation of 2'-fluoro nucleosides as antiviral agents
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Dimethylformamide ,  Tetrahydrofuran ;  rt → 5 °C; 1 - 3 h, rt
1.2 Reagents: Sodium carbonate ;  1 h, neutralized, rt
Riferimento
Preparation of N-(4-substituted phenyl)-anthranilic acid hydroxamate esters as MAPK/ERK kinase inhibitors useful for treatment of proliferative disorders
, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condizioni di reazione
Riferimento
Nucleophilic Addition Reaction of 2-Trimethylsilyloxyfuran to N-Gulosyl-C-alkoxymethylnitrones: Synthetic Approach to Polyoxin C
Mita, Naka; Tamura, Osamu; Ishibashi, Hiroyuki; Sakamoto, Masanori, Organic Letters, 2002, 4(7), 1111-1114

Synthetic Routes 9

Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ;  < 10 °C; 24 h, rt
Riferimento
Preparation of (R)-isopropylideneglycerol
, China, , ,

Synthetic Routes 10

Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid monohydrate Solvents: Dimethylformamide ,  Tetrahydrofuran ;  0 - 5 °C; 18 h, rt
1.2 Reagents: Sodium carbonate ;  1 h, neutralized, rt
Riferimento
Preparation of oxygenated esters of 4-iodophenylamino benzhydroxamic acids as MEK inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condizioni di reazione
1.1 Catalysts: Sulfuric acid Solvents: Dimethylformamide ;  pH 3, cooled
1.2 cooled; 8 h, rt
1.3 Reagents: Sodium carbonate Solvents: Water ;  1 h, rt
Riferimento
Total Synthesis of Branimycin: An Evolutionary Approach
Enev, Valentin S.; Felzmann, Wolfgang; Gromov, Alexey; Marchart, Stefan; Mulzer, Johann, Chemistry - A European Journal, 2012, 18(31), 9651-9668

Synthetic Routes 12

Condizioni di reazione
Riferimento
Stereoselective total synthesis of reveromycin B and C19-epi-reveromycin B
Drouet, Keith E.; Theodorakis, Emmanuel A., Chemistry - A European Journal, 2000, 6(11), 1987-2001

Synthetic Routes 13

Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ,  Tetrahydrofuran ;  rt → 5 °C; 0 - 5 °C
1.2 0 - 5 °C; 18 h, rt
1.3 Reagents: Sodium carbonate ;  1 h, neutralized, rt
Riferimento
Preparation of N-(4-substituted phenyl)-anthranilic acid hydroxamate esters as inhibitors of MAPK/ERK (MEK) kinase useful for treating proliferative disorders
, World Intellectual Property Organization, , ,

Synthetic Routes 14

Condizioni di reazione
Riferimento
Synthesis of 4-β-amino-saccharidoid side chain-4-deoxy-4'-demethylpodophyllotoxin derivatives and their antineoplastic activity
, China, , ,

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid Solvents: Dimethylformamide ;  10 °C; 24 h, rt
1.2 Reagents: Sodium carbonate ;  2 h, rt
Riferimento
Process for preparation of (S)-glycerin aldehyde derivative
, China, , ,

Synthetic Routes 16

Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide
Riferimento
Synthesis of a Functionalized 7,6-Bicyclic Spiroimine Ring Fragment of the Spirolides
Gueret, Stephanie M.; Furkert, Daniel P.; Brimble, Margaret A., Organic Letters, 2010, 12(22), 5226-5229

Synthetic Routes 17

Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ;  24 h, 0 °C → rt
1.2 Reagents: Potassium carbonate ;  24 h, rt
Riferimento
Ruthenium-Catalyzed Asymmetric N-Demethylative Rearrangement of Isoxazolidines and Its Application in the Asymmetric Total Syntheses of (-)-(1R,3S)-HPA-12 and (+)-(1S,3R)-HPA-12
Xiao, Zu-Feng; Yao, Chuan-Zhi; Kang, Yan-Biao, Organic Letters, 2014, 16(24), 6512-6514

Synthetic Routes 18

Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ;  10 °C; 10 °C → rt; 24 h, rt
1.2 Reagents: Sodium carbonate decahydrate ;  2 h, rt
Riferimento
Total Synthesis of Brevenal
Zhang, Yuan; Rohanna, John; Zhou, Jie; Iyer, Karthik; Rainier, Jon D., Journal of the American Chemical Society, 2011, 133(9), 3208-3216

Synthetic Routes 19

Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ,  Tetrahydrofuran ;  16 h, rt
1.2 Reagents: Sodium carbonate ;  1 h, rt
Riferimento
Fused heterocyclic derivatives, their preparation method and application for treating HBV diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 20

Condizioni di reazione
1.1 Solvents: Dimethylformamide
Riferimento
Microwave-induced synthesis of enantiopure β-lactams from L-glyceraldehyde
Yadav, Ram Naresh; Banik, Indrani; Banik, Bimal Krishna, Journal of the Indian Chemical Society, 2018, 95(11), 1393-1395

5,6-O-Isopropylidene-L-gulono-1,4-lactone Raw materials

5,6-O-Isopropylidene-L-gulono-1,4-lactone Preparation Products

5,6-O-Isopropylidene-L-gulono-1,4-lactone Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:94697-68-4)5,6-O-Isopropylidene-L-gulono-1,4-lactone
A1194403
Purezza:99%
Quantità:5g
Prezzo ($):341.0